molecular formula C6H8N4O2S2 B1440968 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide CAS No. 13807-05-1

4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide

Cat. No. B1440968
CAS RN: 13807-05-1
M. Wt: 232.3 g/mol
InChI Key: VZVNGDWHAQQJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide is a chemical compound with the molecular formula C6H8N4O2S2 and a molecular weight of 232.3 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide are not well-documented. The molecular weight is known to be 232.3 g/mol .

Scientific Research Applications

Synthesis and Photophysical Properties

4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide and related compounds have been studied for their synthesis and photophysical properties. Researchers synthesized a range of thiazoles with sulfur-containing functional groups, which were then utilized to understand the effects of these groups on the electronic structures of the thiazoles. These studies are crucial in developing new fluorescent molecules for applications in material sciences, hazardous compound sensing, and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).

Antiviral Activity

Thiazole derivatives, including 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide, have been synthesized and tested for their antiviral activity. These compounds were evaluated against various viruses such as herpes, parainfluenza, and rhinovirus, and as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Drug Synthesis

The compound has been used in the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This synthesis involved a series of reactions starting with carboxamidine dithiocarbamate, leading to the creation of various drug-like compounds (Park et al., 2009).

Solid Phase Synthesis

The compound has been involved in the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase. This process included key steps like dehydrative cyclization of thiourea intermediate resin, demonstrating potential applications in creating drugs with reasonable oral bioavailability (Kim et al., 2019).

Biological Activity

Research on 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide includes studying its biological activity. Various synthesized compounds containing this structure were tested for analgesic, anti-inflammatory, and antimicrobial activities, showing its potential in medicinal applications (Gein et al., 2019).

Novel Synthesis Methods

Novel methods have been developed for synthesizing fully substituted 5-amino-4-carboxamidthiazoles, involving this compound. These methods provide rapid access to functionalized thiazoles, important intermediates in the synthesis of pharmacologically active compounds (Childers et al., 2013).

properties

IUPAC Name

4-amino-2-(2-amino-2-oxoethyl)sulfanyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S2/c7-2(11)1-13-6-10-4(8)3(14-6)5(9)12/h1,8H2,(H2,7,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVNGDWHAQQJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SC1=NC(=C(S1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide
Reactant of Route 2
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide
Reactant of Route 3
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide
Reactant of Route 4
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide
Reactant of Route 5
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide
Reactant of Route 6
4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide

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